molecular formula C17H16O4 B5781616 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione CAS No. 29976-84-9

1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Cat. No.: B5781616
CAS No.: 29976-84-9
M. Wt: 284.31 g/mol
InChI Key: VCEIXMZBKPBKQX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropanoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product.

Example Reaction:

    Starting Materials: 2-Hydroxy-5-methylbenzaldehyde and 4-Methoxyacetophenone

    Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Conditions: Reflux in ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
  • 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
  • 1-(2-Hydroxy-5-methylphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione

Comparison

Compared to similar compounds, 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione may exhibit unique properties due to the presence of both hydroxyl and methoxy groups. These functional groups can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11-3-8-15(18)14(9-11)17(20)10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEIXMZBKPBKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354553
Record name 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-84-9
Record name 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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